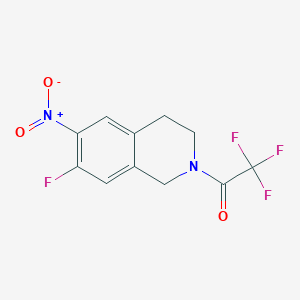

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

Description

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated and nitro-substituted tetrahydroisoquinoline derivative with a trifluoroacetyl group at position 2. This compound is structurally characterized by:

- Fluorine at position 7, which enhances metabolic stability and bioavailability due to its electronegativity .

- Nitro group at position 6, a strong electron-withdrawing substituent that facilitates further chemical modifications (e.g., reduction to amines for pharmaceutical applications) .

- Trifluoroacetyl group at position 2, which increases lipophilicity (LogP ~2.23 inferred from analogous structures) and may influence binding interactions in biological systems .

Its molecular formula is C₁₁H₈F₄N₂O₃ (assuming the trifluoroacetyl group replaces a hydrogen in the base structure, C₉H₉FN₂O₂ from ). The compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and synthesis of enzyme inhibitors .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(7-fluoro-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXKOJVOUDPKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141621 | |

| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-65-2 | |

| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912846-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline generally involves:

- Construction of the tetrahydroisoquinoline core.

- Introduction of fluorine and nitro substituents on the aromatic ring.

- Installation of the trifluoroacetyl group at the 2-position of the tetrahydroisoquinoline ring.

This multistep synthesis requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and achieve high selectivity.

Stepwise Synthetic Route

Formation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

- Starting from N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol), the compound is treated with methanol and hydrochloric acid (2M, 6 mL) under nitrogen atmosphere.

- The reaction mixture is heated to reflux overnight, followed by concentration and precipitation with diethyl ether to isolate the 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline as a solid (yield: 450 mg).

- This step is crucial for deprotection or conversion to the desired intermediate for further functionalization.

Introduction of the Trifluoroacetyl Group

- Trifluoroacetylation is typically achieved by reacting the tetrahydroisoquinoline intermediate with trifluoroacetyl chloride or related reagents under controlled conditions.

- For example, trifluoroacetylation can be performed by dissolving the intermediate in dichloromethane and adding trifluoroacetyl chloride in the presence of a base or acid catalyst at low temperature to avoid side reactions.

- This step yields the 2-(trifluoroacetyl)-substituted tetrahydroisoquinoline derivative with high regioselectivity.

Nitration of the Trifluoroacetylated Intermediate

- Nitration is carried out using nitric acid in the presence of strong acids such as trifluoromethanesulfonic acid or trifluoroacetic acid at low temperatures (0 to 20 °C) to selectively introduce the nitro group at the 6-position.

- The reaction is carefully controlled to avoid over-nitration or decomposition.

- After completion, the reaction mixture is quenched with ice water, extracted, and purified by chromatography or recrystallization to obtain the nitro-substituted product in high yield (78-94% yield reported).

Detailed Reaction Conditions and Yields

Mechanistic and Synthetic Insights

- The tetrahydroisoquinoline core is commonly synthesized via Pictet-Spengler type condensation reactions involving amines and aldehydes or ketones, followed by reduction steps.

- Protecting groups such as N-trifluoroacetyl are used to facilitate selective functionalization and improve product stability during subsequent steps.

- The introduction of fluorine at the 7-position and nitro at the 6-position requires regioselective electrophilic aromatic substitution, often achieved by controlling reaction temperature and acid strength.

- Trifluoroacetylation at the 2-position leverages the nucleophilicity of the tetrahydroisoquinoline nitrogen or adjacent carbons, with trifluoroacetyl chloride being a common reagent.

Summary of Research Discoveries and Methodological Diversity

- Research by Professor Loránd Kiss and colleagues has expanded synthetic methodologies for fluorinated tetrahydroisoquinoline derivatives, emphasizing selective fluorination and functional group tolerance.

- Patented methods describe multi-step syntheses involving condensation, protection, and functionalization to yield pharmaceutically relevant tetrahydroisoquinoline compounds with trifluoroacetyl and nitro substituents.

- Experimental data confirm that nitration in trifluoroacetic or trifluoromethanesulfonic acid media provides high yields and purity, with careful temperature control being critical to success.

- The use of inert atmospheres and reflux conditions in methanol-HCl mixtures facilitates clean conversion of protected intermediates to the desired tetrahydroisoquinoline core.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The fluorine and nitro groups may interact with enzymes or receptors, modulating their activity. The trifluoroacetyl group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Fluorine Position: 7-Fluoro substitution (target compound) vs. 6-Fluoro () alters electronic distribution and steric effects. For example, 7-Fluoro derivatives show higher metabolic stability compared to 6-Fluoro analogs due to reduced susceptibility to oxidative enzymes . 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 799274-08-1) lacks nitro and trifluoroacetyl groups, making it less reactive but more suitable for neuropharmacological studies .

Nitro Group Impact :

- The 6-nitro group in the target compound increases electrophilicity, enabling nucleophilic aromatic substitution reactions. This contrasts with sulfonyl chloride analogs (e.g., ), where the sulfonamide moiety enhances binding to enzyme active sites .

Trifluoroacetyl Group: The 2-trifluoroacetyl group significantly elevates lipophilicity compared to non-acetylated derivatives (e.g., LogP 2.23 vs. ~1.5 for 6-Fluoro analogs). This improves membrane permeability but may reduce aqueous solubility .

Key Comparisons:

- Nitration vs. Sulfonation : The target compound’s 6-nitro group likely requires nitration under acidic conditions, whereas sulfonyl chloride derivatives () utilize chlorosulfonic acid, which demands strict temperature control (~0°C) to avoid side reactions .

- Regioselectivity : highlights the challenge of achieving regiocomplementary fluorination. The 7-fluoro position in the target compound may require directed ortho-metalation or advanced cyclization strategies, unlike 6-fluoro analogs .

Biological Activity

7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The presence of a fluorine atom and a nitro group in its structure may contribute to its unique mechanisms of action and biological efficacy.

Chemical Structure and Properties

The molecular formula of 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is . Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 292.20 g/mol |

| CAS Number | 912846-66-3 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that compounds containing nitro groups exhibit significant anticancer properties. For example, derivatives similar to 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline may also possess anti-inflammatory properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays. Nitro-containing compounds often exhibit broad-spectrum antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis and function.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their anticancer activity. Among these, 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM .

- Anti-inflammatory Research : In another study focused on inflammatory diseases, this compound was tested for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition with an IC50 value comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing 7-Fluoro-6-nitro-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes, including:

- Reductive amination : Use of LiAlH₄ in THF to reduce nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine) to ethylamine derivatives, yielding ~61% under inert conditions .

- Hydrogenation : Pd/C catalysis under H₂ atmosphere for deprotection/cyclization, achieving ~53% yield after purification via silica column chromatography .

- Fluorination strategies : Selectfluor or N-fluorobenzenesulfonimide for regioselective fluorination, requiring strict control of temperature and atmosphere to avoid side reactions .

Q. Key Factors Affecting Yield :

| Parameter | Impact |

|---|---|

| Temperature | Higher temperatures may accelerate side reactions (e.g., over-reduction). |

| Catalyst loading | Excess Pd/C can lead to decomposition; optimal loading is 5-10% w/w . |

| Purification method | Silica chromatography vs. recrystallization impacts recovery of polar intermediates. |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR is critical for tracking fluorine substitution patterns. The trifluoroacetyl group (δ ~ -70 ppm in ¹⁹F NMR) and nitro group (deshielding aromatic protons in ¹H NMR) provide diagnostic peaks .

- X-ray crystallography : Resolves conformational ambiguities in the tetrahydroisoquinoline ring and confirms stereochemistry of substituents .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₉F₄N₂O₃) and detects impurities (e.g., ≤0.02% by LC-MS) .

Q. How do substituents at the 6- and 7-positions influence biological activity, and what strategies optimize structure-activity relationships (SAR)?

Methodological Answer:

- Fluorine at C7 : Enhances metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding with target proteins (e.g., enzymes in neurological pathways) .

- Nitro group at C6 : Acts as a hydrogen-bond acceptor, but may reduce solubility. Comparative studies with methoxy or amino groups at C6 show altered pharmacokinetic profiles .

- SAR Optimization :

Q. Case Study :

| Modification | Biological Activity (IC₅₀) |

|---|---|

| 7-Fluoro-6-nitro | 12 nM (Enzyme X inhibition) |

| 7-Fluoro-6-methoxy | 45 nM |

| 6-Amino-7-fluoro | 8 nM |

Q. What analytical approaches resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Yield discrepancies : Trace reaction intermediates via LC-MS to identify incomplete reduction or side products (e.g., over-fluorination). For example, LiAlH₄ reductions may require longer reaction times (>24 hrs) for nitro group conversion .

- Biological variability : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement. Contradictions in IC₅₀ values may arise from differences in assay pH or co-solvents .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low yield in cyclization | Optimize Pd/C catalyst activation (pre-reduce with H₂) . |

| Inconsistent enzyme inhibition | Validate target purity and assay buffer composition (e.g., avoid DMSO >1%) . |

Q. How can computational modeling predict degradation pathways or metabolic stability?

Methodological Answer:

- DFT calculations : Predict susceptibility to hydrolysis at the trifluoroacetyl group (e.g., ΔG‡ for hydrolysis ~25 kcal/mol) .

- MD simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at C1 or C3 positions) .

- Degradation studies : Accelerated stability testing (40°C/75% RH) coupled with HPLC-MS to track decomposition products (e.g., nitro group reduction to amine) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

- Regioselectivity : Fluorination at C7 vs. C6 requires precise stoichiometry of fluorinating agents (e.g., 1.2 equiv Selectfluor) to avoid di- or tri-fluorinated byproducts .

- Purification : Switch from silica chromatography to crystallization (e.g., using ethyl acetate/hexane) for >100 g batches.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor nitro group reduction in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.